molecular formula C14H22N2O2 B13226029 Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13226029
M. Wt: 250.34 g/mol
InChI Key: WTFJLCQAACSHTQ-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions The reaction often starts with the formation of an intermediate, which is then subjected to cyclization to form the imidazo[1,2-a]pyridine core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar core structure.

    Pyridine: Another related compound with a nitrogen-containing ring.

    Benzimidazole: Contains a fused benzene and imidazole ring.

Uniqueness

Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of propan-2-yl groups. This gives it distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine class. This class is known for its diverse biological activities and potential therapeutic applications. The compound's structural features suggest it may exhibit significant pharmacological properties.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₅N₃O₂
  • SMILES Notation : CC(C)C1=CN2C(=C(N=C1)C(=N2)C(=O)O)C(C)C

Biological Activity Overview

Research on imidazo[1,2-a]pyridine derivatives has revealed a broad spectrum of biological activities. These include:

  • Anticancer : Some derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial : Exhibits activity against bacteria and fungi.
  • Anti-inflammatory : Potential to reduce inflammation in various models.

Pharmacological Properties

The pharmacological profile of imidazo[1,2-a]pyridine derivatives indicates several key activities:

Activity TypeDescription
AnticancerInhibitory effects on tumor growth in vitro and in vivo models.
AntimicrobialEffective against both Gram-positive and Gram-negative bacteria.
Anti-inflammatoryReduction of pro-inflammatory cytokines in cellular assays.
AnticonvulsantPotential to reduce seizure frequency in animal models.
AnalgesicPain relief observed in pain models.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Anticancer Activity :
    • A study demonstrated that certain imidazo[1,2-a]pyridine analogs exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range .
  • Antimicrobial Properties :
    • Research highlighted the antimicrobial effects of imidazo[1,2-a]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4 to 16 µg/mL .
  • Anti-inflammatory Effects :
    • In vitro studies indicated that these compounds could inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-alpha in macrophage cell lines .
  • Anticonvulsant Activity :
    • Animal studies showed that specific derivatives reduced seizure activity in a dose-dependent manner compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Imidazo Ring : The presence of electron-withdrawing groups can enhance activity.
  • Alkyl Chain Length : Modifications in alkyl chains can affect solubility and bioavailability.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

propan-2-yl 2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C14H22N2O2/c1-9(2)12-13(14(17)18-10(3)4)16-8-6-5-7-11(16)15-12/h9-10H,5-8H2,1-4H3

InChI Key

WTFJLCQAACSHTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2CCCCC2=N1)C(=O)OC(C)C

Origin of Product

United States

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